molecular formula C22H22O8 B1209430 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one CAS No. 4354-76-1

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

Cat. No.: B1209430
CAS No.: 4354-76-1
M. Wt: 414.4 g/mol
InChI Key: YJGVMLPVUAXIQN-UHFFFAOYSA-N
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Description

The compound 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one is a podophyllotoxin-derived molecule characterized by a polycyclic framework fused with a 3,4,5-trimethoxyphenyl group and a hydroxyl substituent at the C5 position. This structure is closely related to deoxypodophyllotoxin (DPT), a natural flavonoid with demonstrated anti-cancer activity .

Properties

IUPAC Name

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGVMLPVUAXIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347791
Record name 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4354-76-1
Record name Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one typically involves multi-step organic reactions. One common approach includes the following steps:

  • Formation of the Trimethoxyphenyl Intermediate : This step involves the preparation of the 3,4,5-trimethoxyphenyl moiety through methylation of the corresponding phenol derivative.
  • Cyclization : The intermediate undergoes cyclization reactions to form the benzofurobenzodioxol core. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the desired ring structure.
  • Hydroxylation : Introduction of the hydroxyl group at the appropriate position is achieved through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation : The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
  • Reduction : Reduction reactions can target the carbonyl groups or other reducible sites within the molecule, resulting in various reduced forms.
  • Substitution : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different functional groups.
Common Reagents and Conditions:
  • Oxidizing Agents : Hydrogen peroxide, potassium permanganate, and chromium trioxide.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
  • Substitution Reagents : Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: Biologically, the compound exhibits significant activity due to its trimethoxyphenyl group. It has been studied for its potential as an anti-cancer agent, particularly in inhibiting tubulin polymerization and other critical cellular processes .

Medicine: In medicine, the compound’s pharmacological properties are of great interest. It has shown promise in treating various diseases, including cancer, due to its ability to interact with specific molecular targets .

Industry: Industrially, the compound is used in the development of new drugs and therapeutic agents. Its unique chemical properties make it a valuable component in pharmaceutical research and development.

Mechanism of Action

The mechanism of action of 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, disrupting cell division and leading to cell death. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its therapeutic effects .

Comparison with Similar Compounds

Deoxypodophyllotoxin (DPT)

Chemical Name : (5S,5aS,8aS)-5-(3,4,5-Trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

  • Key Differences :
    • The target compound replaces DPT’s C8 ketone with a hydroxyl group.
    • This substitution may enhance hydrophilicity but reduce membrane permeability compared to DPT.
  • Biological Activity: DPT inhibits cancer cell proliferation in cholangiocarcinoma, breast cancer, and glioblastoma via EGFR/MET pathway blockade . The hydroxyl analog’s activity in resistant cancers (e.g., gefitinib-resistant NSCLC) remains unexplored in the provided evidence.

Amino-Substituted Podophyllotoxin Derivatives

Examples :

  • 9-[(2-Methoxybenzyl)amino]-5-(3,4,5-trimethoxyphenyl)-...-one (C30H31NO8)
  • 9-[(2-Chlorobenzyl)amino]-5-(3,4,5-trimethoxyphenyl)-...-one
  • Structural Modifications: Introduction of amino groups (e.g., methoxybenzylamino, chlorobenzylamino) at C9 improves water solubility and enables hydrogen bonding with biological targets. Crystallographic data reveal that amino substituents induce distinct dihedral angles (e.g., 53.73° between aromatic rings) and intramolecular N–H⋯O bonds, enhancing stability .
  • Activity: These derivatives retain anti-cancer properties, with substituents influencing potency and selectivity. For instance, chlorobenzylamino analogs may exhibit stronger DNA topoisomerase II inhibition due to electron-withdrawing effects .

Combretastatin A-4 Analogs

Key Compound : Combretastatin A-4 (CA-4) and its prodrugs

  • Structural Similarity :
    • Shared 3,4,5-trimethoxyphenyl motif, critical for tubulin polymerization inhibition.
  • Differences :
    • CA-4 lacks the fused benzofuro-benzodioxole system, simplifying its structure but reducing metabolic stability.
  • Solubility Challenges :
    • CA-4’s poor water solubility prompted prodrug development (e.g., phosphate salts), achieving >10 mg/mL solubility .
    • The target compound’s hydroxyl group may offer intrinsic solubility advantages over DPT’s ketone, though direct comparisons are absent in the evidence.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Notable Activity Solubility/Stability Notes Reference
Target Compound C28H24O9 C5 hydroxyl, 3,4,5-trimethoxy Unknown (theoretical anti-cancer) Likely hydrophilic vs. DPT
Deoxypodophyllotoxin (DPT) C28H22O8 C8 ketone, 3,4,5-trimethoxy Anti-proliferative (EGFR/MET inhibition) Low solubility; requires formulations
9-[(2-Methoxybenzyl)amino]-... (C30H31NO8) C30H31NO8 C9 methoxybenzylamino Enhanced tubulin binding Improved solubility via H-bonding
Combretastatin A-4 phosphate prodrug (CA-4P) C18H20O12P2 Phosphate group Vascular disrupting agent >10 mg/mL in water

Biological Activity

5-Hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H- benzofuro[5,6-f][1,3]benzodioxol-8-one is a complex organic compound recognized for its diverse biological activities. This compound features a trimethoxyphenyl group and a benzofurobenzodioxol core, which contribute to its pharmacological potential. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

  • IUPAC Name : 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-benzofuro[5,6-f][1,3]benzodioxol-8-one
  • Molecular Formula : C22H22O8
  • Molecular Weight : 414.4 g/mol
  • CAS Number : 4354-76-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Tubulin Inhibition : The trimethoxyphenyl group has been shown to inhibit tubulin polymerization. This disruption leads to interference with cell division processes and can induce apoptosis in cancer cells.
  • Histone Deacetylase (HDAC) Inhibition : Recent studies suggest that this compound exhibits moderate HDAC inhibitory activity. This inhibition is significant for regulating gene expression related to cancer progression and cellular differentiation .

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit varying degrees of antiproliferative activity against different cancer cell lines. The IC50 values (the concentration required to inhibit cell proliferation by 50%) have been reported as follows:

CompoundCell LineIC50 (µM)
6aHeLa4.6 ± 0.1
11aMDA-MB-231180 ± 50
6bHT-29>10

The presence of specific methoxy groups on the phenyl moiety significantly enhances the antiproliferative effect .

Toxicological Profile

The toxicological assessment of this compound reveals several important findings:

Toxicity TypeResult (%)
Eye irritation95.41
Skin irritation81.27
Hepatotoxicity53.75
CarcinogenicityNon-required

These results indicate that while the compound has therapeutic potential, caution is warranted due to its toxicity profile .

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of various derivatives on HeLa cells and found that compounds with methoxy substitutions at specific positions exhibited potent activity compared to unsubstituted counterparts.
  • In Vivo Studies : Research involving animal models demonstrated that treatment with this compound led to a significant reduction in tumor size when administered in conjunction with standard chemotherapy agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Reactant of Route 2
Reactant of Route 2
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

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